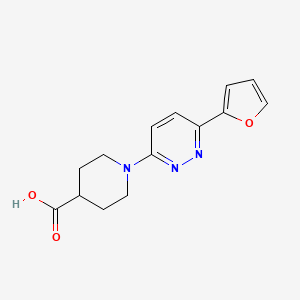![molecular formula C19H24BrN3O3 B2560184 3-{[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-tert-butylpyridazine CAS No. 2309188-05-2](/img/structure/B2560184.png)
3-{[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-tert-butylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-tert-butylpyridazine is a complex organic compound that features a combination of heterocyclic structures, including a furan ring, a piperidine ring, and a pyridazine ring. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-tert-butylpyridazine typically involves multiple steps, starting with the preparation of the individual components. The furan ring is brominated to introduce the bromine atom at the 5-position. This is followed by the formation of the piperidine ring, which is then functionalized with a carbonyl group. The final step involves the coupling of the piperidine derivative with the pyridazine ring under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can further enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-tert-butylpyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-{[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-tert-butylpyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activity.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-{[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-tert-butylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[1-(5-Chlorofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-tert-butylpyridazine
- 3-{[1-(5-Methylfuran-2-carbonyl)piperidin-4-yl]methoxy}-6-tert-butylpyridazine
- 3-{[1-(5-Nitrofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-tert-butylpyridazine
Uniqueness
The uniqueness of 3-{[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-tert-butylpyridazine lies in the presence of the bromine atom in the furan ring, which can significantly influence its reactivity and biological activity. This compound’s specific combination of functional groups and structural features makes it distinct from its analogs and potentially more effective in certain applications.
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN3O3/c1-19(2,3)15-5-7-17(22-21-15)25-12-13-8-10-23(11-9-13)18(24)14-4-6-16(20)26-14/h4-7,13H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUYMSBHDKNMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-phenylbutan-2-yl)-1-[6-(phenylsulfanyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2560101.png)
![2-{7-[(2E)-but-2-en-1-yl]-3,4,9-trimethyl-6,8-dioxo-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purin-1-yl}acetamide](/img/structure/B2560103.png)
![6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B2560105.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(2,5-dimethylphenyl)sulfonylamino]benzoate](/img/structure/B2560110.png)
![ethyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2560111.png)
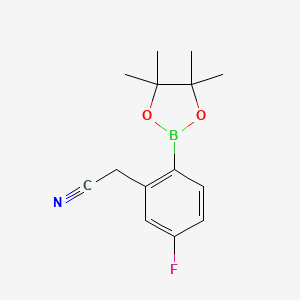
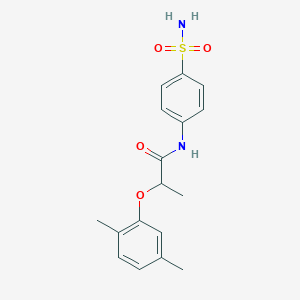

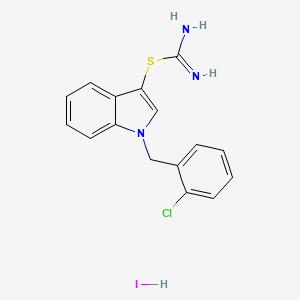
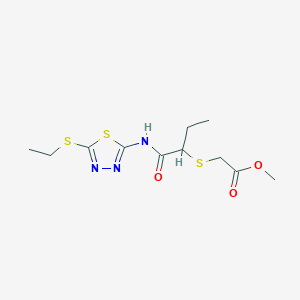


![3-(3-Methoxypropyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2560122.png)
